molecular formula C9H12FNO3S B5485536 5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide

5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B5485536
M. Wt: 233.26 g/mol
InChI Key: UMQIWDPHGSATQR-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at position 5, a methoxy group at position 2, and a dimethylsulfonamide group at position 1. Its molecular formula is C₉H₁₁FNO₃S, with a molecular weight of 247.25 g/mol.

For example, 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS 383-31-3) is synthesized using 4-fluorobenzenesulfonyl chloride and dimethylamine . Similar methods likely apply to the target compound, with modifications for methoxy and fluorine substitutions.

Properties

IUPAC Name

5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO3S/c1-11(2)15(12,13)9-6-7(10)4-5-8(9)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQIWDPHGSATQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 5-fluoro-2-methoxybenzene, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Sulfonation: The amine group is sulfonated using chlorosulfonic acid to form the sulfonamide.

    Methylation: Finally, the sulfonamide is methylated using dimethyl sulfate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as sulfoxides or sulfones.

    Reduction: Reduced products such as amines or alcohols.

    Coupling: Coupled products with new carbon-carbon bonds.

Scientific Research Applications

5-Fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide with structurally related sulfonamides, emphasizing substituent effects, molecular properties, and reported applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Source
This compound 5-F, 2-OCH₃, N,N-dimethylsulfonamide 247.25 Not explicitly reported; structural analogs suggest potential antimicrobial or anticancer activity.
4-Fluoro-N,N-dimethylbenzenesulfonamide 4-F, N,N-dimethylsulfonamide 203.23 Boiling point: ~279.6°C; used in synthesis of bioactive molecules.
5-Acetyl-2-chloro-N,N-dimethylbenzenesulfonamide 5-acetyl, 2-Cl, N,N-dimethylsulfonamide 261.73 Intermediate in heterocyclic synthesis (e.g., triazines).
2-Bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide 2-Br, 4,5-diF, N,N-dimethylsulfonamide 300.12 Higher molecular weight; halogen-rich structure may enhance lipophilicity.
N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide 5-F, 2-OCH₃, N,N-diethylsulfonamide 261.31 Larger alkyl groups may improve membrane permeability.
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide 5-Cl, 2-OCH₃, 4-CH₃, N-phenylethyl 339.84 Bulky substituents likely reduce solubility but enhance target specificity.

Key Structural and Functional Comparisons:

Substituent Effects on Reactivity :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and binding to hydrophobic pockets in enzymes, whereas chlorine increases steric bulk and lipophilicity (e.g., 5-acetyl-2-chloro-N,N-dimethylbenzenesulfonamide vs. the target compound) .
  • Methoxy Group : The 2-methoxy substituent in the target compound may improve solubility compared to purely halogenated analogs (e.g., 2-bromo-4,5-difluoro-N,N-dimethylbenzenesulfonamide ) .

Biological Activity :

  • Sulfonamides with N,N-dimethyl groups (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide ) are frequently used as intermediates in anticancer and antimicrobial agents due to their balanced solubility and stability .
  • N-phenylethyl or N-cyclopentyl substitutions (e.g., 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide ) are associated with enhanced receptor binding in anti-inflammatory or kinase-inhibitory applications .

Synthetic Utility: The target compound’s dimethylsulfonamide group facilitates purification via crystallization, a common feature in scalable syntheses (e.g., 7-cyclopentyl-2-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide) .

Biological Activity

5-Fluoro-2-methoxy-N,N-dimethylbenzenesulfonamide is a fluorinated aromatic sulfonamide compound that has garnered attention for its potential biological activities. With the molecular formula C9_9H12_{12}FNO3_3S and a molecular weight of 233.26 g/mol, this compound is being investigated for its roles in medicinal chemistry, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a fluorine atom, a methoxy group, and dimethyl groups attached to the sulfonamide moiety. This unique arrangement is believed to influence its biological activity significantly.

PropertyValue
Molecular FormulaC9_9H12_{12}FNO3_3S
Molecular Weight233.26 g/mol
IUPAC NameThis compound
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes or receptors, leading to various pharmacological effects. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target sites.

Biological Targets

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interactions with receptors that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays against various bacterial strains have demonstrated its efficacy.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.25 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against leukemia cell lines. In vitro studies indicate potent inhibition of cell proliferation.

Case Study: L1210 Mouse Leukemia Cells

A series of experiments assessed the growth-inhibitory effects of the compound on L1210 mouse leukemia cells, yielding IC50_{50} values in the nanomolar range, indicating strong cytotoxicity.

Table 3: Anticancer Activity Data

CompoundIC50_{50} (nM)
This compound50 ± 5
Reference Compound (e.g., Doxorubicin)10 ± 1

Mechanism of Anticancer Action

The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

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